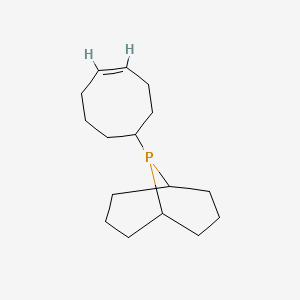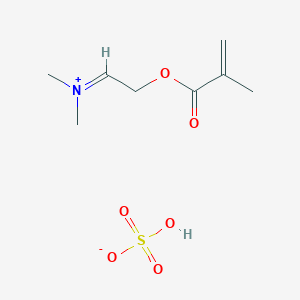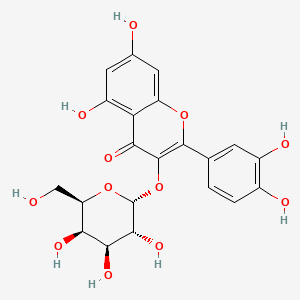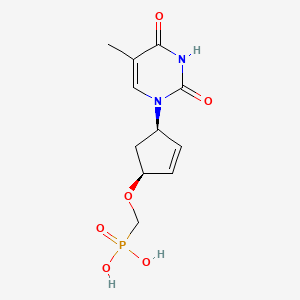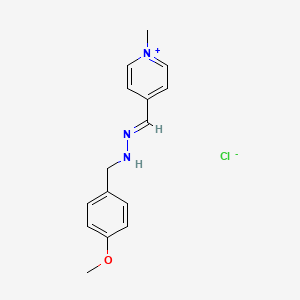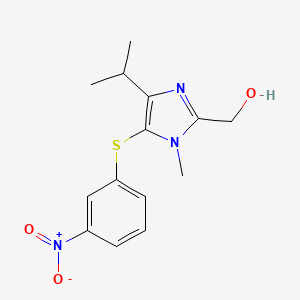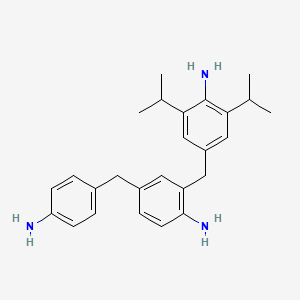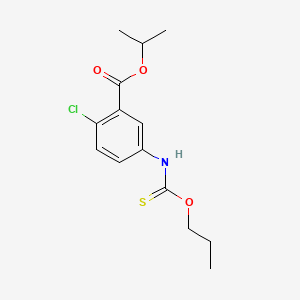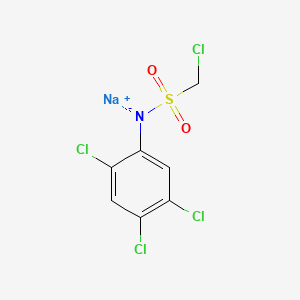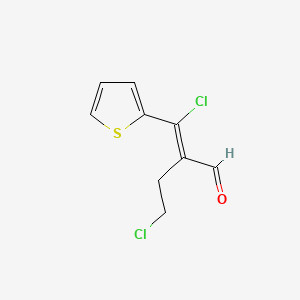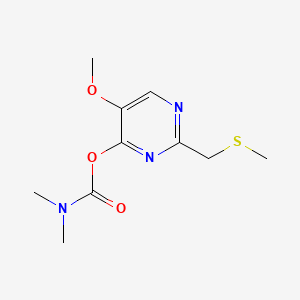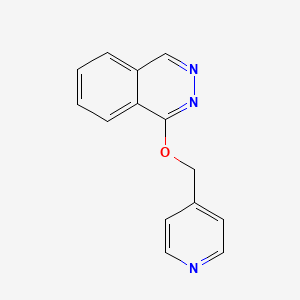
Phthalazine, 1-(4-pyridinylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalazine, 1-(4-pyridinylmethoxy)- is a compound that belongs to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological and pharmacological activities. This particular compound is characterized by the presence of a pyridinylmethoxy group attached to the phthalazine core, making it a unique and valuable chemical entity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(4-pyridinylmethoxy)- typically involves the reaction of phthalazine derivatives with pyridinylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridinylmethanol, followed by nucleophilic substitution on the phthalazine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Phthalazine, 1-(4-pyridinylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridinylmethoxy group can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of phthalazine derivatives with reduced functional groups.
科学研究应用
Phthalazine, 1-(4-pyridinylmethoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用机制
The mechanism of action of Phthalazine, 1-(4-pyridinylmethoxy)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .
相似化合物的比较
Phthalazine, 1-(4-pyridinylmethoxy)- can be compared with other similar compounds such as:
Pyridazine: Another N-heterocyclic compound with similar biological activities.
Cinnoline: A compound with a similar structure but different pharmacological properties.
Phthalazine derivatives: Various derivatives with modifications on the phthalazine core, each exhibiting unique properties.
These comparisons highlight the uniqueness of Phthalazine, 1-(4-pyridinylmethoxy)- in terms of its specific functional groups and biological activities.
属性
CAS 编号 |
149365-48-0 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC 名称 |
1-(pyridin-4-ylmethoxy)phthalazine |
InChI |
InChI=1S/C14H11N3O/c1-2-4-13-12(3-1)9-16-17-14(13)18-10-11-5-7-15-8-6-11/h1-9H,10H2 |
InChI 键 |
MBIVNMNYHJXEJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


